6-Fluorobenzo[b]thiophene
Overview
Description
6-Fluorobenzo[b]thiophene is a chemical compound with the molecular formula C8H5FS . It is a white to pale-yellow to brown liquid or solid .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of 6-Fluorobenzo[b]thiophene is represented by the InChI code 1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
.
Chemical Reactions Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Physical And Chemical Properties Analysis
6-Fluorobenzo[b]thiophene has a molecular weight of 153.2 . It is a white to pale-yellow to brown liquid or solid .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Substituted Benzo[c]thiophenes : Compounds like 6-fluorobenzo[b]thiophene have been synthesized for potential use in transparent conducting polymers. These compounds show promising electrochromic properties and the ability to be p-doped or n-doped, indicating applications in electronic devices (King & Higgins, 1995).
Electrosynthesis of Fluorinated Derivatives : The anodic fluorination of benzo[b]thiophene derivatives, including 6-fluorobenzo[b]thiophene, has been studied, yielding monofluorinated products. This process showcases the potential for creating specific fluorinated derivatives for various applications (Yin, Inagi, & Fuchigami, 2011).
Applications in Organic Electronics
Organic Field-Effect Transistors : Studies have synthesized derivatives like dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT) based on benzo[b]thiophene scaffolds. These compounds show high field-effect mobility, indicating their use in high-performance organic electronics (Park et al., 2015).
Organic Semiconductor Materials : Other derivatives like 2,6-diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, derived from benzo[b]thiophene, are effective as organic semiconductors in field-effect transistors. The studies indicate good p-type semiconductor behavior, which is crucial in organic electronics (Takimiya et al., 2004).
Potential Biomedical Applications
Apoptosis-Inducing Agents in Cancer Treatment : Some benzo[b]thiophene derivatives, including those with fluorine substitution, have been studied for their antiproliferative and apoptosis-inducing properties, particularly in cancer treatment (Romagnoli et al., 2021).
Antiviral Activities : Novel a-aminophosphonates containing 6-fluorobenzo[b]thiophene moieties have shown promising antiviral activities against tobacco mosaic virus and potato virus Y, indicating potential in antiviral drug development (Xie et al., 2017).
Safety And Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
6-fluoro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWIFBMBSZRKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597945 | |
Record name | 6-Fluoro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorobenzo[b]thiophene | |
CAS RN |
205055-10-3 | |
Record name | 6-Fluoro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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